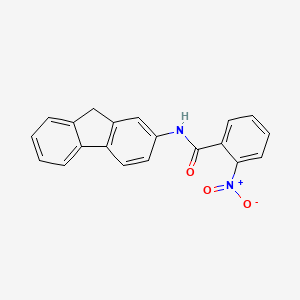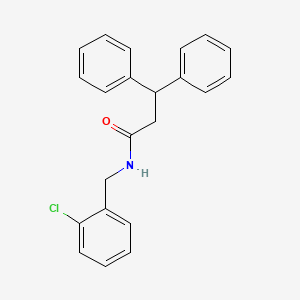![molecular formula C17H15F3N2O B5823055 N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B5823055.png)
N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroisoquinoline carboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)aniline and 3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
作用機序
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- Trifluoromethyl group-containing drugs
- Fluorinated pyridines
Uniqueness
N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide stands out due to its unique combination of a trifluoromethyl group and a dihydroisoquinoline carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)14-7-3-4-8-15(14)21-16(23)22-10-9-12-5-1-2-6-13(12)11-22/h1-8H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJNCXHBTZXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)


![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)
![ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5823008.png)
![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)
![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B5823029.png)
![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5823042.png)
![METHYL 2-{[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE](/img/structure/B5823043.png)

![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)

